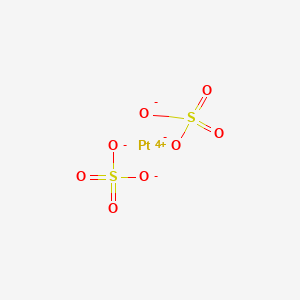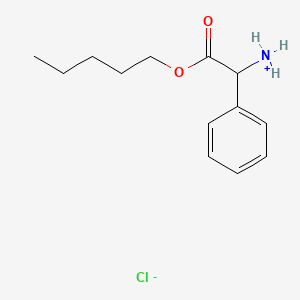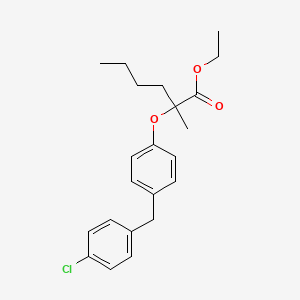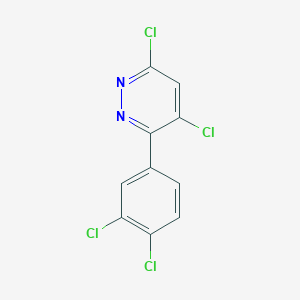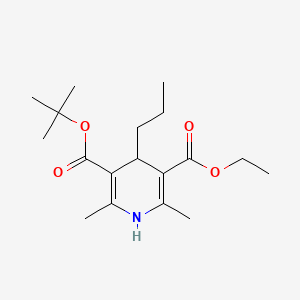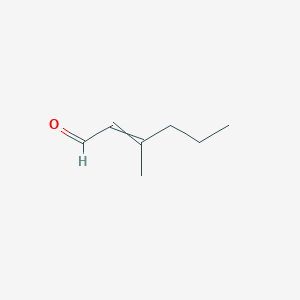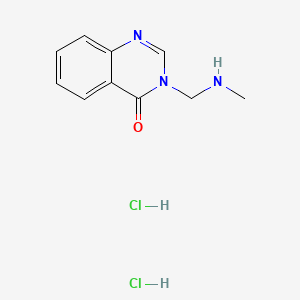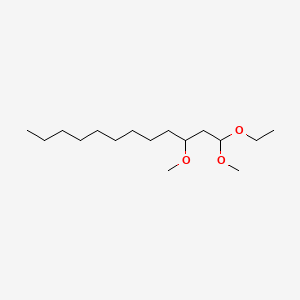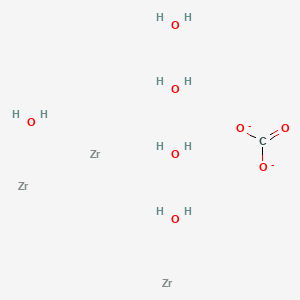
Zirconium carbonate oxide (Zr3(CO3)O5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium carbonate oxide (Zr3(CO3)O5) is a white, amorphous powder that is insoluble in water but soluble in acids . It is composed of zirconium ions and carbonate ions, forming a complex structure. This compound is known for its stability and non-flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium carbonate oxide is commonly prepared by reacting a zirconium salt solution with a carbonate solution. The reaction typically involves the gradual addition of the zirconium salt to the carbonate solution under neutral or basic conditions, with careful control of the reaction temperature and pH .
Industrial Production Methods
Industrial production of zirconium carbonate oxide often involves the use of zirconium silicate and carbon dioxide. The process includes mixing zirconium silicate with carbon dioxide and heating the mixture to high temperatures, followed by washing and filtering to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Zirconium carbonate oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: Under certain conditions, it can be reduced to zirconium metal.
Substitution: It can participate in substitution reactions with other carbonate compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid, as well as bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, zirconium metal, and various zirconium-based compounds .
Scientific Research Applications
Zirconium carbonate oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: It is utilized in the preparation of biocompatible materials for medical implants and devices.
Industry: It is employed in the production of high-quality paints, coatings, and fiber treatments.
Mechanism of Action
The mechanism by which zirconium carbonate oxide exerts its effects involves its interaction with various molecular targets and pathways. In medical applications, it acts as an anti-inflammatory agent by neutralizing irritants on the skin. In industrial applications, it enhances the durability and stability of coatings and paints by forming a protective layer on the surface .
Comparison with Similar Compounds
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and use in ceramics.
Zirconium acetate: Used in textile and paper industries for its binding properties.
Zirconium hydroxide: Utilized in catalysis and as a precursor for other zirconium compounds.
Uniqueness
Zirconium carbonate oxide is unique due to its combination of carbonate and oxide groups, which provides it with distinct chemical properties and reactivity. Its solubility in acids and insolubility in water make it particularly useful in specific industrial and medical applications .
Properties
CAS No. |
69011-10-5 |
|---|---|
Molecular Formula |
CH10O8Zr3-2 |
Molecular Weight |
423.76 g/mol |
IUPAC Name |
zirconium;carbonate;pentahydrate |
InChI |
InChI=1S/CH2O3.5H2O.3Zr/c2-1(3)4;;;;;;;;/h(H2,2,3,4);5*1H2;;;/p-2 |
InChI Key |
AHUQEGHPHBQQMA-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.O.[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



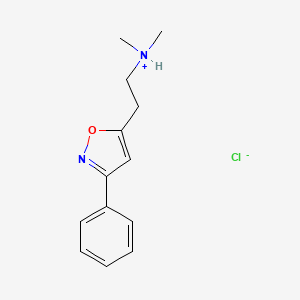
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
